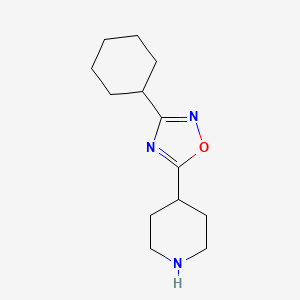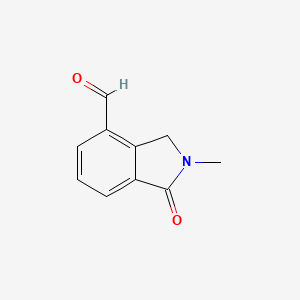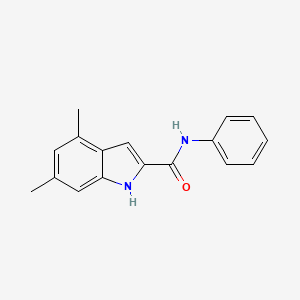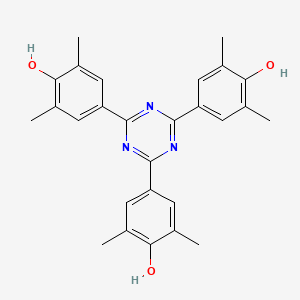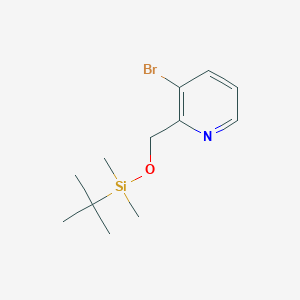
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate is an organic compound with the molecular formula C15H14FNO3 It is a derivative of benzoic acid and features a fluorine atom, an amino group, and a benzyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity, which is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted benzoates.
Scientific Research Applications
Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzylamino)-5-(benzyloxy)benzoate: This compound is similar in structure but lacks the fluorine atom.
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate: This compound has a methoxy group instead of a fluorine atom and is used in various organic synthesis applications.
Uniqueness
The presence of the fluorine atom in Methyl 2-amino-5-(benzyloxy)-4-fluorobenzoate makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H14FNO3 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
methyl 2-amino-4-fluoro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)11-7-14(12(16)8-13(11)17)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 |
InChI Key |
JYHMZPCEOKYEHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


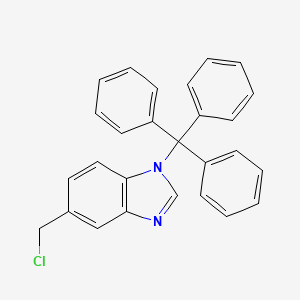
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)


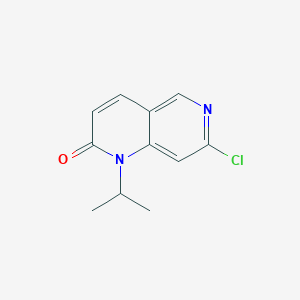
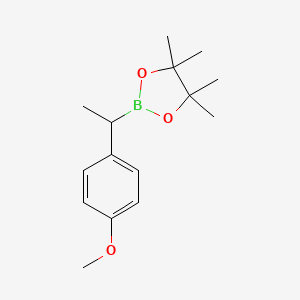
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
